2-Ethoxy-6-fluoroaniline

説明

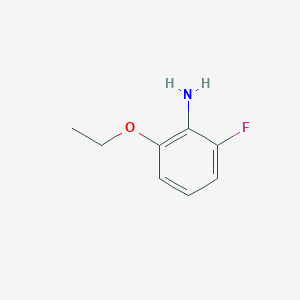

2-Ethoxy-6-fluoroaniline is a chemical compound with the molecular formula C8H10FNO . It is used in research and development .

Molecular Structure Analysis

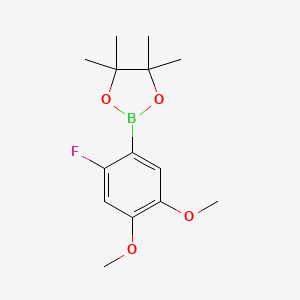

The molecular structure of 2-Ethoxy-6-fluoroaniline consists of a benzene ring substituted with an ethoxy group (C2H5O-) at the 2nd position and a fluorine atom at the 6th position . The molecular weight of this compound is 155.17 g/mol .Physical And Chemical Properties Analysis

2-Ethoxy-6-fluoroaniline has a molecular weight of 155.17 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be found in the references .科学的研究の応用

1. Synthesis of Oligo-Schiff-Base

- Application Summary: 2-Ethoxy-6-(((2-hydroxyphenyl)imino)methyl)phenol (EHPIMP), a compound related to 2-Ethoxy-6-fluoroaniline, was synthesized from the condensation reaction of 3-ethoxy-2-hydroxybenzaldehyde with 2-aminophenol . This compound was then used to create a new oligo-Schiff-base through oxidative polycondensation .

- Methods and Procedures: The synthesis involved a condensation reaction followed by oxidative polycondensation . The resulting compound was characterized using 1H, 13C NMR, TGA, FTIR, and GPC systems .

- Results and Outcomes: The optical properties of the EHPIMP and the oligo(EHPIMP)’s thin films were compared mainly with UV–Vis spectroscopy . The band gap values of the EHPIMP and the oligo(EHPIMP) films were obtained as 2.224 and 1.404 eV, respectively . The surface roughness values and the average roughness were attained to be 8.28 nm and 46.63 nm for EHPIMP and the oligo(EHPIMP)’s thin films, respectively .

2. Synthesis of Fluorophthalocyanines

- Application Summary: A compound related to 2-Ethoxy-6-fluoroaniline was used to synthesize fluorophthalocyanines bearing four 2-(2-thienyl)ethoxy moieties . These compounds were then used to build an electronic device, a p-type Molecular Semiconductor Doped Insulator heterojunction .

- Methods and Procedures: The synthesis involved the substitution of fluorine atoms by (2-thienyl)ethoxy moieties . The resulting compound was characterized using 19F and 1H NMR spectroscopies, thermal analysis, electronic spectroscopy, and electrospray mass spectrometry .

- Results and Outcomes: The energy levels of the HOMO/LUMO Frontier orbitals and the electronic properties of phthalocyanine macrocycles can be tuned by the introduction of substituents .

3. Synthesis of Samarium Complexes

- Application Summary: Two samarium (III) complexes showing different luminescent intensity were constructed via the solvothermal in situ lanthanide metal–ligand reactions of 2-ethoxy-6-(((pyridin-2-ylmethyl)imino)methyl)phenol .

- Methods and Procedures: The synthesis involved solvothermal in situ lanthanide metal–ligand reactions .

- Results and Outcomes: Two samarium (III) complexes showing different luminescent intensity were obtained .

4. Synthesis of Active Pharmaceutical Ingredients

- Application Summary: 6-Ethoxy-2-mercaptobenzothiazole, a compound related to 2-Ethoxy-6-fluoroaniline, is used as a reagent in the preparation of nitrothiazolythio benzothiazoles as carbon-junction N-terminal kinase inhibitors . It is also used in the synthesis of active pharmaceutical ingredients .

- Methods and Procedures: The synthesis involved the use of 6-Ethoxy-2-mercaptobenzothiazole as a reagent .

- Results and Outcomes: The compound is used in the synthesis of active pharmaceutical ingredients .

5. FDA-Approved Fluorinated Heterocyclic Drugs

- Application Summary: The inclusion of fluorine atoms or heterocyclic moieties into drug structures represents a recurrent motif in medicinal chemistry . The combination of these two features is constantly appearing in new molecular entities with various biological activities . This is demonstrated by the increasing number of newly synthesized fluorinated heterocyclic compounds among the Food and Drug Administration (FDA)-approved drugs .

- Methods and Procedures: The synthesis involved the incorporation of fluorine atoms into drugs .

- Results and Outcomes: More than 300 fluorinated pharmaceuticals have been approved for use as drugs .

6. Assessment of Pulmonary Toxicities

- Application Summary: Oligo(2-(2-ethoxy)ethoxyethyl guanidinium chloride (PGH) and polyhexamethyleneguanidine phosphate (PHMG-P) are cationic biocides containing a guanidine group . Direct exposure of the lungs to PHMG-P is known to induce pulmonary inflammation and fibrotic changes . Few studies have assessed the pulmonary toxicity of PGH, another member of the guanidine family . In this study, the acute and repeated toxicity of PGH and PHMG-P were assessed .

- Methods and Procedures: The study involved the instillation of PGH and PHMG-P into the mouse lung .

- Results and Outcomes: Instillation of PGH and PHMG-P into the mouse lung increased cytokine production, immune cell infiltration, and pulmonary fibrotic changes .

将来の方向性

2-Ethoxy-6-fluoroaniline is primarily used for research and development purposes . It is a building block in organic synthesis and can be used in the development of a wide variety of chemical compounds . As research progresses, new applications and synthesis methods for this compound may be discovered.

特性

IUPAC Name |

2-ethoxy-6-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFCITUWGPPJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-6-fluoroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1463800.png)

![4-(5-Methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-1,3-oxazol-2-yl)benzoic Acid](/img/structure/B1463801.png)

![Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate](/img/structure/B1463804.png)

![3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1463810.png)

![6-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1463813.png)

![1-[4-(2-Methoxyethyl)piperidino]-2-(methylamino)-1-ethanone](/img/structure/B1463814.png)